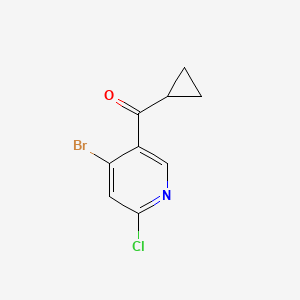
7-Descarbamoyl 17-Amino Geldanamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Descarbamoyl 17-Amino Geldanamycin is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. Geldanamycin is known for its ability to inhibit heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Descarbamoyl 17-Amino Geldanamycin involves the genetic manipulation of the geldanamycin-producing strain, Streptomyces hygroscopicus . The carbamoyltransferase gene (gdmN) is inactivated, leading to the production of various geldanamycin analogues, including this compound . The synthetic route typically involves several post-polyketide synthase (PKS) modification steps, such as hydroxylation, O-methylation, oxidation, and carbamoylation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 7-Descarbamoyl 17-Amino Geldanamycin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include various geldanamycin analogues with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
7-Descarbamoyl 17-Amino Geldanamycin has several scientific research applications:
Mechanism of Action
7-Descarbamoyl 17-Amino Geldanamycin exerts its effects by binding to the ATP-binding pocket of Hsp90, inhibiting its chaperone activity . This inhibition leads to the degradation of client proteins that are essential for tumor growth and survival . The molecular targets include various oncogenic proteins such as v-Src, Bcr-Abl, p53, and ERBB2 .
Comparison with Similar Compounds
Geldanamycin: The parent compound, known for its potent Hsp90 inhibition.
17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): A water-soluble derivative with improved pharmacokinetic properties.
17-Allylamino-17-demethoxygeldanamycin (17-AAG): Another derivative currently in clinical trials for cancer treatment.
Uniqueness: 7-Descarbamoyl 17-Amino Geldanamycin is unique due to its specific structural modifications, which may result in different biological activities and reduced cytotoxicity compared to other geldanamycin derivatives .
Properties
Molecular Formula |
C27H38N2O7 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-amino-9,13-dihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaene-3,20,22-trione |
InChI |
InChI=1S/C27H38N2O7/c1-14-10-18-23(28)20(30)13-19(26(18)33)29-27(34)15(2)8-7-9-21(35-5)24(31)16(3)12-17(4)25(32)22(11-14)36-6/h7-9,12-14,17,21-22,24-25,31-32H,10-11,28H2,1-6H3,(H,29,34)/b9-7-,15-8+,16-12+/t14-,17+,21+,22+,24+,25-/m1/s1 |
InChI Key |
FQHAJOLMHIBHDX-YBRBUKSTSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)O)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)O)C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


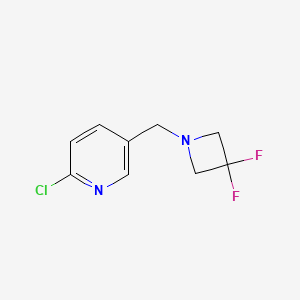
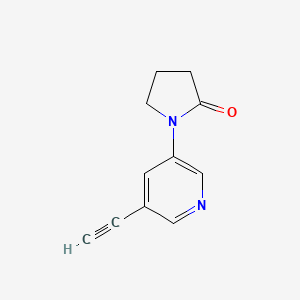
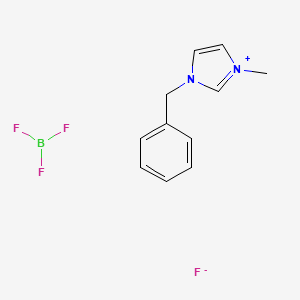
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
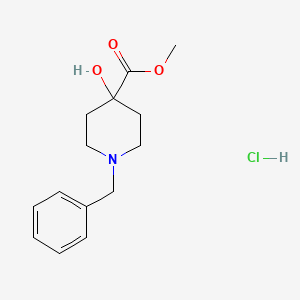
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
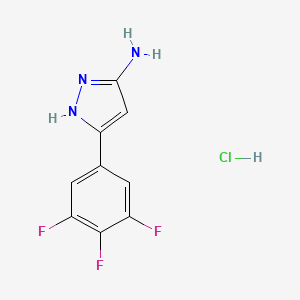
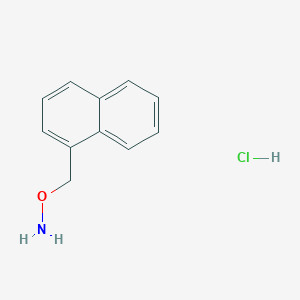
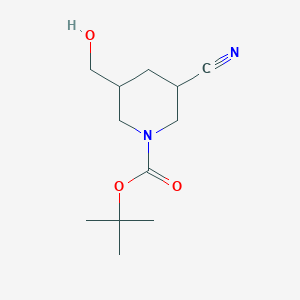
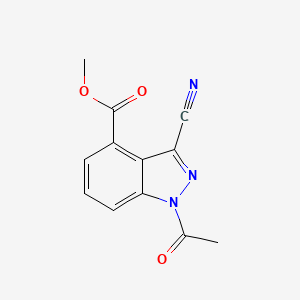
![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
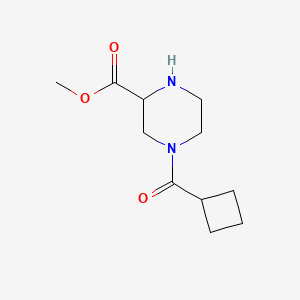
![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
